2-(环戊基甲基)氮杂环丁烷盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Cyclopentylmethyl)azetidine hydrochloride is not directly mentioned in the provided papers. However, the papers discuss various azetidine derivatives and their synthesis, which can provide insights into the general class of compounds that 2-(cyclopentylmethyl)azetidine hydrochloride belongs to. Azetidines are four-membered nitrogen-containing heterocycles that are of interest in medicinal chemistry due to their presence in biologically active compounds .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. One approach is the [2 + 2]-cycloaddition of 2-aminomalonates to chalcones, which proceeds via a solvent-free Michael addition and oxidative cyclization, yielding azetidines with excellent diastereoselectivities . Another method involves the transformation of β-lactams into 2-(2-mesyloxyethyl)azetidines, which can then react with different nucleophiles to produce various substituted piperidines . Additionally, 2-(dichloromethylene)azetidines can be synthesized from β-halo ketones through imination, dichlorination, and dehydrohalogenation, resulting in stable strained cyclic enamines .

Molecular Structure Analysis

The molecular structure of azetidine derivatives can be quite diverse. For instance, 3-((hetera)cyclobutyl)azetidines have been synthesized and analyzed by X-ray diffraction, demonstrating increased size and conformational flexibility compared to their parent heterocycles . This suggests that substituents on the azetidine ring, such as a cyclopentylmethyl group, would likely influence the molecular geometry and potentially the biological activity of the compound.

Chemical Reactions Analysis

Azetidine derivatives exhibit a range of reactivities. For example, 2-(dichloromethylene)azetidines react smoothly with electrophilic reagents, leading to products like alkoxyhalogenated compounds and pyrrolidin-3-ones . The reactivity of 2-(2-mesyloxyethyl)azetidines with nucleophiles results in the formation of various substituted piperidines, showcasing the versatility of azetidine derivatives in chemical transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(cyclopentylmethyl)azetidine hydrochloride are not explicitly discussed in the provided papers, the properties of azetidine derivatives, in general, can be inferred. Azetidines are known to be strained heterocycles, which can affect their stability and reactivity. The presence of substituents and functional groups can further modify properties such as solubility, boiling point, and reactivity towards other chemical species .

科学研究应用

立体选择性合成

氮杂环丁烷在立体选择性合成中至关重要,通过开环转化过程为顺式-3,4-二取代哌啶提供途径。这种能力对于制备具有特定立体化学的化合物至关重要,这是药物开发和合成化学中的常见要求。2-(2-甲磺酰氧基乙基)氮杂环丁烷向各种取代哌啶的转化展示了氮杂环丁烷在立体选择性合成中的多功能性,为药物化学提供了有价值的模板 (Mollet 等,2011)。

合成化学进展

氮杂环丁烷充当氨基酸替代物,在肽模拟物和核酸化学中得到应用,展示了它们在合成有机化学中的关键作用。它们参与催化过程,包括亨利、铃木、薗头和迈克尔加成反应,突出了它们在开发新的合成方法中的重要性。氮杂环丁烷的反应性,尤其是在开环和扩环反应中,突出了它们在创建新型杂环化合物中的潜力 (Mehra 等,2017)。

药物化学应用

在药物化学中,氮杂环丁烷因其药代动力学效应而受到赞誉,使其成为药物开发的有吸引力的支架。通过创新的合成方法(例如可见光启用氮杂帕特诺-比希反应)获得功能化氮杂环丁烷的能力为将这些结构纳入候选药物开辟了新途径。这种方法促进了从含有亚胺和烯烃的前体直接形成功能化氮杂环丁烷,从而扩展了药物发现和开发的工具包 (Becker 等,2019)。

扩环技术

2-(1-羟基烷基)氮杂环丁烷向 4-(2-氯乙基)恶唑烷酮的扩环展示了氮杂环丁烷在合成化学中的另一个方面。这种转化对于获得恶唑烷酮至关重要,恶唑烷酮是由于其抗生素特性而引起药物研究兴趣的化合物。这种重排的效率取决于醇类和氮杂环丁烷环的取代模式,这例证了氮杂环丁烷在复杂分子合成中的战略性用途 (Couty 等,2011)。

安全和危害

未来方向

Azetidines are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and they are expected to continue to play a significant role in drug discovery, polymerization, and as chiral templates .

作用机制

Target of Action

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions

Biochemical Pathways

Azetidines are involved in various synthesis methods and reaction types for functionalization

属性

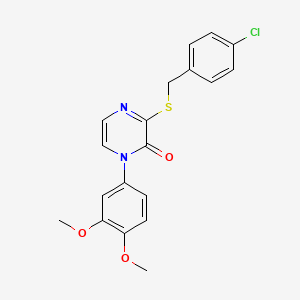

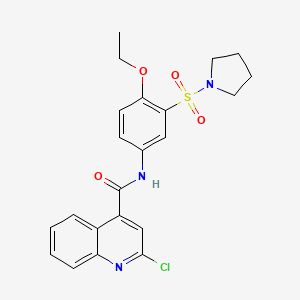

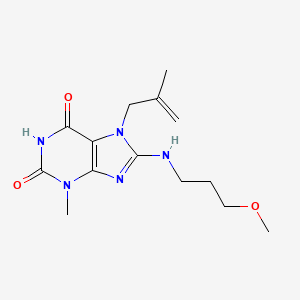

IUPAC Name |

2-(cyclopentylmethyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-4-8(3-1)7-9-5-6-10-9;/h8-10H,1-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKDPEWGYZILJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyclopentylmethyl)azetidine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2518908.png)

![N-[2-(4-methoxyphenyl)-4-oxochromen-7-yl]benzamide](/img/structure/B2518909.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-2-(4-chlorophenyl)acetamide](/img/structure/B2518918.png)